molecular formula C17H18O3 B031726 Ethyl 3-(4-phenoxyphenyl)propanoate CAS No. 861856-61-3

Ethyl 3-(4-phenoxyphenyl)propanoate

Cat. No.: B031726
CAS No.: 861856-61-3
M. Wt: 270.32 g/mol
InChI Key: KPQBDHIUPYNYRT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C17H18O3. It is an ester derived from the reaction of 3-(4-phenoxyphenyl)propanoic acid with ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-phenoxyphenyl)propanoate typically involves the esterification of 3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-phenoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-phenoxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The ester functionality allows for hydrolysis under physiological conditions, releasing the active acid form .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)propanoate
  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Ethyl 3-(4-chlorophenyl)propanoate

Uniqueness

Ethyl 3-(4-phenoxyphenyl)propanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

ethyl 3-(4-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQBDHIUPYNYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl (E)-3-(4-benzylphenyl)acrylate (S28, 500 mg, 1.97 mmol) in EtOH (20 mL) was treated with 10% Pd/C (45 mg) and purged with H2. The reaction mixture was stirred overnight at 25° C., filtered through Celite and concentrated to afford S29 (502 mg, 1.96 mmol, 99%) as a yellow oil: 1H NMR (CDCl3, 500 MHz) 7.34 (dd, 2H, J=8.4, 7.4 Hz), 7.17 (d, 2H, J=8.4 Hz), 7.09 (dt, 1H, J=7.7, 1.1 Hz), 7.00 (dd, 2H, J=8.8, 1.1 Hz), 6.95 (d, 2H, J=8.8 Hz), 4.14 (q, 2H, J=7.0 Hz), 2.94 (t, 2H, J=7.7 Hz), 2.63 (t, 2H, J=7.7 Hz), 1.25 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
catalyst
Reaction Step One

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